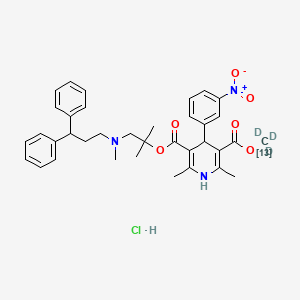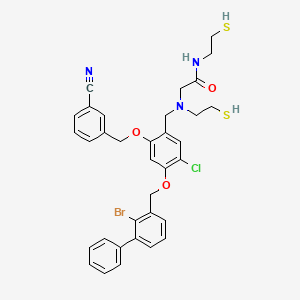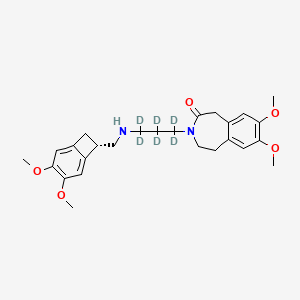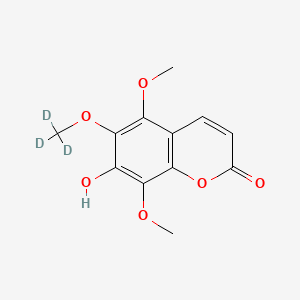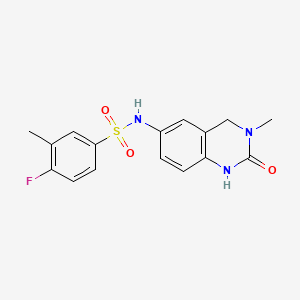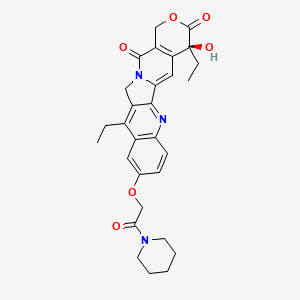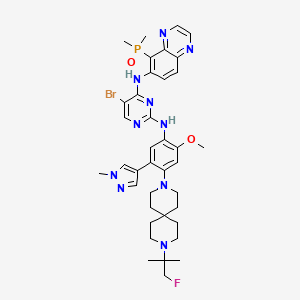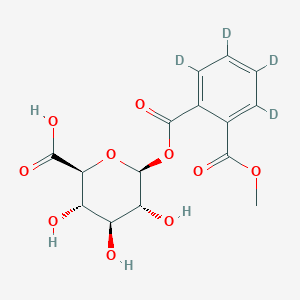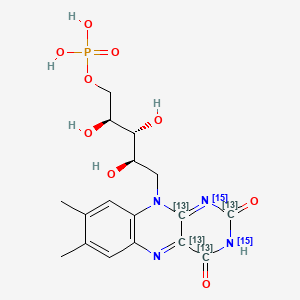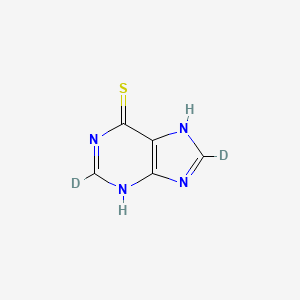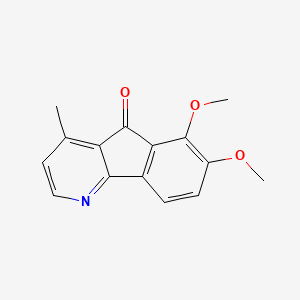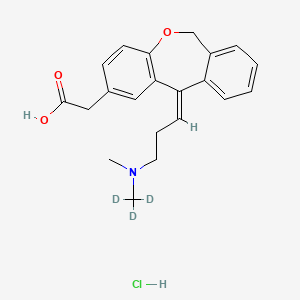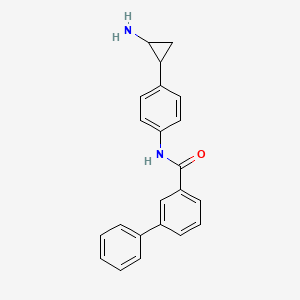
Lsd1-IN-15
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lsd1-IN-15 is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1), also known as KDM1A. LSD1 is an epigenetic enzyme that demethylates specific lysine residues on histone proteins, playing a crucial role in regulating gene expression. Overexpression of LSD1 has been linked to various cancers, making it a significant target for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Lsd1-IN-15 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired inhibitory activity. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selectivity and yield .
Industrial Production Methods
Industrial production of this compound requires scaling up the laboratory synthesis while maintaining the purity and activity of the compound. This involves optimizing reaction conditions, such as temperature, pressure, and reaction time, as well as employing advanced purification techniques like chromatography and crystallization .
化学反应分析
Types of Reactions
Lsd1-IN-15 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, using reagents like halides or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Lsd1-IN-15 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of LSD1 in epigenetic regulation and gene expression.
Biology: Employed in research to understand the mechanisms of cell differentiation, proliferation, and apoptosis.
Medicine: Investigated for its potential therapeutic effects in treating cancers, such as acute myeloid leukemia and solid tumors.
作用机制
Lsd1-IN-15 exerts its effects by inhibiting the demethylase activity of LSD1. This inhibition prevents the removal of methyl groups from specific lysine residues on histone proteins, leading to changes in chromatin structure and gene expression. The molecular targets of this compound include histone H3 lysine 4 (H3K4) and histone H3 lysine 9 (H3K9), which are critical for regulating transcriptional activity .
相似化合物的比较
Lsd1-IN-15 is compared with other LSD1 inhibitors, such as:
Tranylcypromine: A non-selective inhibitor that also targets monoamine oxidases.
Iadademstat (ORY-1001): A selective LSD1 inhibitor with potent anti-cancer activity.
Bomedemstat (IMG-7289): Another selective LSD1 inhibitor in clinical trials for hematological malignancies.
This compound is unique due to its high selectivity and potency, making it a valuable tool for studying LSD1’s role in various biological processes and its potential as a therapeutic target .
属性
分子式 |
C22H20N2O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-[4-(2-aminocyclopropyl)phenyl]-3-phenylbenzamide |
InChI |
InChI=1S/C22H20N2O/c23-21-14-20(21)16-9-11-19(12-10-16)24-22(25)18-8-4-7-17(13-18)15-5-2-1-3-6-15/h1-13,20-21H,14,23H2,(H,24,25) |
InChI 键 |
SVQPTTBPYBICDV-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1N)C2=CC=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


